molecular formula C9H9FO3 B3142025 Acetic acid, 2-[(4-fluorophenyl)methoxy]- CAS No. 496975-12-3

Acetic acid, 2-[(4-fluorophenyl)methoxy]-

Cat. No. B3142025
CAS RN: 496975-12-3
M. Wt: 184.16 g/mol
InChI Key: NUXQQHBRAILWGP-UHFFFAOYSA-N
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Description

“Acetic acid, 2-[(4-fluorophenyl)methoxy]-” is a chemical compound that is used as an intermediate in the production of fluorinated anesthetics . It is also a chiral derivatizing agent for determining the enantiomeric composition of chiral, nonracemic compounds by 19 F NMR spectroscopy .


Synthesis Analysis

The synthesis of “Acetic acid, 2-[(4-fluorophenyl)methoxy]-” involves the use of 2-Fluorophenylacetic acid. This compound has been used in the synthesis of thiazolino [3,2- c ]pyrimidin-5,7-diones and N - [2- (3,4-dichlorophenyl)-ethyl]- N′ - [2- (2-fluorophenyl)-ethyl]-ethane-1,2-diamine .


Molecular Structure Analysis

The molecular structure of “Acetic acid, 2-[(4-fluorophenyl)methoxy]-” is represented by the formula C15H14O4 . It has a molecular weight of 260.26 .

Scientific Research Applications

Fluorescent Labeling in Biomedical Analysis

Acetic acid, 2-[(4-fluorophenyl)methoxy]-, has been found to contribute to the field of biomedical analysis through its derivative, 6-methoxy-4-quinolone (6-MOQ). This compound exhibits strong fluorescence across a wide pH range, making it valuable as a fluorescent labeling reagent. It remains highly stable under conditions of light and heat, and its application in the determination of carboxylic acids showcases its potential in analytical chemistry (Hirano et al., 2004).

Hydrogen-Bonded Crystal Structures

In crystallography, the structure of 2-(3-bromo-4-methoxyphenyl)acetic acid, a compound closely related to acetic acid, 2-[(4-fluorophenyl)methoxy]-, has been elucidated. It exhibits interesting crystal packing characteristics, including centrosymmetric dimers formed through strong O—H⋯O hydrogen bonds. This provides valuable insights into the molecular geometry and intermolecular interactions of such compounds, which can be critical in understanding their chemical behavior and potential applications (Guzei et al., 2010).

Protection in Carbohydrate Chemistry

The compound has also found use in carbohydrate chemistry. The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, derived from acetic acid, 2-[(4-fluorophenyl)methoxy]-, has been designed and used for the protection of hydroxyl groups. Its stability under acidic conditions and cleavage under mild basic conditions demonstrate its utility in the synthesis of complex carbohydrates, such as 6-aminohexyl galabioside (Spjut et al., 2010).

Safety and Hazards

“Acetic acid, 2-[(4-fluorophenyl)methoxy]-” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

2-[(4-fluorophenyl)methoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c10-8-3-1-7(2-4-8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXQQHBRAILWGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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